2-叔丁氧基乙醇

描述

Synthesis Analysis

The synthesis of 2-tert-Butoxyethanol and related compounds involves various chemical reactions, including condensation and hydrolysis processes. For example, tert-butoxysilanols, which share similar tert-butoxy groups, are synthesized through the reaction of SiCl4 or (Cl3Si)2O with t-BuOK, followed by hydrolysis to afford high yields of the product (Beckmann et al., 2003). This methodology provides insight into the general approach for synthesizing tert-butoxy-related compounds.

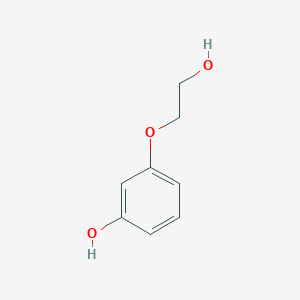

Molecular Structure Analysis

The molecular structure of 2-tert-Butoxyethanol and similar compounds is characterized by advanced techniques such as X-ray diffraction and NMR spectroscopy. The crystal and molecular structures of tert-butoxysilanols, for instance, demonstrate the incorporation of tert-butoxy groups into the hydrogen bonding, which is crucial for understanding the structural features of 2-tert-Butoxyethanol (Beckmann et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 2-tert-Butoxyethanol and its derivatives are diverse. For example, tert-butyl hypofluorite reactions with olefins form beta-fluoro-tert-butoxy compounds, showcasing the compound's reactivity and potential for functionalization in organic synthesis (Appelman et al., 1993).

Physical Properties Analysis

The physical properties of 2-tert-Butoxyethanol, such as boiling point, melting point, and solubility, are critical for its application in various industries. While specific data on 2-tert-Butoxyethanol was not directly found, analogous compounds provide a reference point for understanding the physical behavior of such molecules.

Chemical Properties Analysis

The chemical properties of 2-tert-Butoxyethanol, including reactivity, stability, and functional group behavior, are essential for its utility as a solvent and intermediate in chemical synthesis. For instance, the synthesis and reactivity of tert-butyl hypofluorite indicate the potential chemical behavior of tert-butoxy derivatives (Appelman et al., 1993).

科学研究应用

分子间相互作用: 在二甲基亚砜和水形成的混合物中,2-叔丁氧基乙醇增强了水的氢键网络,影响了其结构和动力学 (Westh & Koga, 1996).

毒理学和致癌性: 其代谢、吸收和毒性的研究进展揭示了其潜在的致癌性,尽管证据仍然有限 (Liu & Zhang, 2021).

健康影响: 接触会导致大鼠视网膜变性和血栓形成,表明潜在的健康风险 (Nyska, Maronpot, & Ghanayem, 1999).

药代动力学: 研究表明,吸入的 2-叔丁氧基乙醇不会在体内蓄积,表明其可用于职业溶剂暴露模拟 (Johanson, 1986).

致癌性评估: 甲醛被认定为致癌物,而 2-叔丁氧基乙醇因证据有限而无法分类 (Cogliano et al., 2005).

溶液行为: 其与其他物质的溶液行为研究显示了分子相互作用和聚集结构的重要见解 (D'arrigo, Giordano, & Teixeira, 1997).

毒代动力学建模: 一个模拟其在长期暴露后在不同物种中的行为和代谢物的模型强调了改进监测的必要性 (Lee, Dill, Chou, & Roycroft, 1998).

免疫学: 它可以引发针对红细胞的自身免疫反应,减少淋巴组织 (Chereshnev, Kosareva, Samodelkin, & Sivakova, 2014).

水化结构: 在溶液中,水合水分子在 2-叔丁氧基乙醇的胶束表面形成自组织结构,随温度和浓度变化 (Arikawa, Nagai, & Tanaka, 2009).

生物监测: 建议尿液中的总丁氧乙酸作为监测暴露的首选生物标志物 (Jones & Cocker, 2003).

皮肤吸收和代谢: 与大鼠相比,人类的皮肤吸收较低,但通过皮肤的快速渗透表明显着的全身暴露 (Lockley, Howes, & Williams, 2004).

萃取效率: 与其他溶剂相比,二正丁基醚具有更高的选择性,可从水溶液中萃取 (Bartolomé, Pazos, & Coca, 1990).

作用机制

Target of Action

It’s known that this compound can be degraded by certain bacterial strains , suggesting that it interacts with specific enzymes or metabolic pathways within these organisms.

Mode of Action

It’s known that water plays a significant role in mediating its interactions . In the presence of 2-tert-Butoxyethanol, the hydrogen-bonded structure of water changes, which can affect the interactions between other molecules .

Biochemical Pathways

2-tert-Butoxyethanol appears to affect certain biochemical pathways. For instance, it’s been found that bacterial strains capable of degrading 2-tert-Butoxyethanol can also grow on other similar compounds, suggesting that it may be involved in specific metabolic pathways .

Pharmacokinetics

It’s known that this compound is a relatively nonvolatile, inexpensive solvent, which suggests it may have good bioavailability .

Result of Action

It’s known to be a respiratory irritant and can be acutely toxic . More research is needed to fully understand the effects of this compound at the molecular and cellular levels.

Action Environment

The action of 2-tert-Butoxyethanol can be influenced by environmental factors. For instance, its interactions with water molecules can change depending on the concentration of the compound in the solution . Additionally, the presence of certain bacterial strains can affect its degradation .

属性

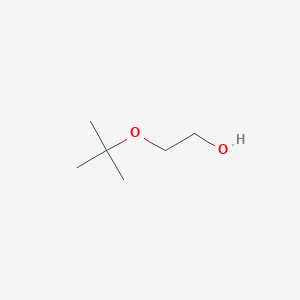

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLXTDLGTWNUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63663-09-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1,1-dimethylethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63663-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4073384 | |

| Record name | Ethanol, 2-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butoxyethanol | |

CAS RN |

7580-85-0 | |

| Record name | Ethylene glycol mono-tert-butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7580-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-tert-butoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-(1,1-dimethylethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of accurately determining the dipole moment of 2-tert-butoxyethanol?

A1: The dipole moment of a molecule provides valuable information about its polarity and interactions with other molecules. [] This is particularly important for 2-tert-butoxyethanol, which is an amphiphilic molecule containing both hydrophilic (hydroxyl group) and hydrophobic (tert-butyl group) regions. The dipole moment helps researchers understand its behavior in solution and interactions with other molecules. In a study comparing different methods for calculating dipole moments, 2-tert-butoxyethanol dissolved in cyclohexane yielded a value of 2.31 D. [] This information is crucial for predicting its solubility, partitioning behavior, and potential interactions with biological systems.

Q2: How is 2-tert-butoxyethanol used in the synthesis of Bosentan, and what advantages does it offer?

A2: 2-tert-butoxyethanol plays a crucial role in a second-generation synthesis of Bosentan, an endothelin receptor antagonist. [, ] It reacts with an intermediate compound (a sulfonamide derivative of a pyrimidine) to form the tert-butyl ether of Bosentan. This protective group strategy offers several advantages:

- Improved yield: The overall yield of Bosentan increases significantly from 67% to 84% compared to the first-generation process. []

- Simplified purification: Using 2-tert-butoxyethanol reduces the number of isolation steps, ultimately leading to a more efficient and cost-effective process. []

- Reduced environmental impact: The use of 2-tert-butoxyethanol allows for replacing less environmentally friendly solvents like DMF and ethylene glycol with toluene. []

Q3: Can 2-tert-butoxyethanol be separated from its di-tert-butyl ether derivative?

A3: Yes, separating 2-tert-butoxyethanol (TMBE) from ethylene glycol di-tert-butyl ether (TDBE) is possible through a pressure swing distillation process. [] This method exploits the difference in boiling points of the two compounds at different pressures. Researchers experimentally determined the vapor-liquid equilibrium (VLE) data for the TMBE/TDBE system and used the Wilson equation to predict the composition of the mixture at various pressures. [] This data informed the design of a pressure swing distillation process, successfully simulated using Pro/II software, which can achieve purities exceeding 99% for both TMBE and TDBE. []

Q4: Has 2-tert-butoxyethanol been identified in natural sources?

A4: Yes, 2-tert-butoxyethanol has been identified as a volatile component in the essential oils of both Tragia benthamii and Cissus aralioides. [] Interestingly, it was found in relatively high concentrations in both plants, representing 8.80% and 9.78% of their respective essential oil compositions. [] This finding suggests that 2-tert-butoxyethanol might have potential applications beyond its known synthetic utility.

Q5: What are the potential applications of 2-tert-butoxyethanol based on its presence in essential oils?

A5: While further research is needed, the presence of 2-tert-butoxyethanol in the essential oils of Tragia benthamii and Cissus aralioides suggests potential applications in various fields:

- Antioxidant activity: Both Tragia benthamii and Cissus aralioides oils exhibited antioxidant properties in the DPPH radical scavenging assay, with C. aralioides showing even higher activity than the reference standard, ascorbate. [] This finding warrants further investigation into the potential contribution of 2-tert-butoxyethanol to the antioxidant activity of these oils.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)

![Ethyl bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B41975.png)